molecular formula C13H19ClN6O3 B12298251 (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride

(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride

Cat. No.: B12298251
M. Wt: 342.78 g/mol
InChI Key: UMPAZUGAFFRHKQ-XZZDDCBDSA-N
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Description

(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a pyranopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyranopyridine ring system through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. Additionally, the pyranopyridine ring system can interact with various enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining a purine base with a pyranopyridine ring system. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H19ClN6O3

Molecular Weight

342.78 g/mol

IUPAC Name

(3S,4S,4aR,8aR)-4-(6-aminopurin-9-yl)-2,3,4,5,6,7,8,8a-octahydropyrano[2,3-c]pyridine-3,4a-diol;hydrochloride

InChI

InChI=1S/C13H18N6O3.ClH/c14-11-9-12(17-5-16-11)19(6-18-9)10-7(20)4-22-8-3-15-2-1-13(8,10)21;/h5-8,10,15,20-21H,1-4H2,(H2,14,16,17);1H/t7-,8-,10+,13+;/m1./s1

InChI Key

UMPAZUGAFFRHKQ-XZZDDCBDSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@]1([C@H]([C@@H](CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl

Canonical SMILES

C1CNCC2C1(C(C(CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl

Origin of Product

United States

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